(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one
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Overview
Description
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Mechanism of Action
Target of Action
The primary target of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is the Cytochrome P450 3A4 . This enzyme plays a crucial role in the metabolism of a wide variety of compounds.
Mode of Action
The compound interacts with its target, Cytochrome P450 3A4, through a process known as oxidation . This interaction results in the conversion of the compound to its metabolite, (S)-DM-6717 .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of albumin
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by Cytochrome P450 3A4 .
Result of Action
The compound’s interaction with cytochrome p450 3a4 and its subsequent metabolism suggest that it may have effects on the metabolism of albumin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.
Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Final Steps: The final steps involve purification and characterization to confirm the structure and stereochemistry of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but may include reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one: shares similarities with other pyrrolidinone derivatives, such as:
Uniqueness
- Stereochemistry : The specific (4R,5S) configuration can lead to unique interactions with biological targets, distinguishing it from other stereoisomers.
- Functional Groups : The presence of the aminomethyl group and the phenyl ring can influence its reactivity and biological activity, making it distinct from other pyrrolidinone derivatives.
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNCUJVFAIGTH-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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